Lutetium perchlorate

説明

Synthesis Analysis

The synthesis of lutetium-containing compounds has been explored through various methods. For example, the synthesis of lutetium(III) bisphthalocyanine substituted with hexylthio groups demonstrates the solubility and characterization of lutetium compounds in organic solvents, offering insight into potential pathways for synthesizing lutetium perchlorate derivatives (Gürek, Ahsen, Luneau, & Pécaut, 2001).

Molecular Structure Analysis

Lutetium compounds exhibit complex molecular structures. The crystal structure of lutetium bisphthalocyanine reveals insights into the molecular arrangement and potential for forming stable compounds with lutetium at the center, indicating the structural versatility of lutetium in coordination chemistry (Gürek, Ahsen, Luneau, & Pécaut, 2001).

Chemical Reactions and Properties

Lutetium compounds participate in various chemical reactions, demonstrating unique reactivity and properties. For instance, the electrochemical behavior of lutetium(III) phthalocyanine compounds in aqueous media shows multiple reduction states, suggesting that lutetium perchlorate could exhibit similar electrochemical versatility (Kadish, Nakanishi, Gürek, Ahsen, & Yilmaz, 2001).

Physical Properties Analysis

The synthesis and characterization of lutetium-containing compounds, such as lutetium bisphthalocyanines, provide data on their solubility, thermal stability, and mesomorphic properties. These insights help understand the physical properties of lutetium perchlorate and similar compounds (Atilla, Kilinç, Yuksel, Gürek, Öztürk, & Ahsen, 2009).

Chemical Properties Analysis

The chemical properties of lutetium compounds, including reactivity, coordination behavior, and electron transfer processes, can be inferred from studies on lutetium phthalocyanines and related compounds. For example, the reactivity of lutetium methanediide-alkyl complexes provides insights into the chemical behavior of lutetium in various chemical environments (Li, Wang, Liu, Li, Cheng, Wu, Liu, Liu, & Cui, 2014).

科学的研究の応用

Electrochemical Characterization : Lutetium(III) phthalocyanine complexes show distinct electrochemical behaviors, including reversible one-electron reductions and oxidations, in solutions containing tetra-n-butylammonium perchlorate (TBAP) (Kadish et al., 2001).

Spectroelectrochemical Analysis : Similar Lutetium(III) phthalocyanine complexes were investigated spectroelectrochemically, also in the presence of TBAP, demonstrating their potential in electrochemical applications (Yilmaz et al., 2003).

Thermodynamic Properties : A complex of Lutetium perchloric acid with l-glutaminic acid and imidazole was studied for its thermodynamic properties, revealing phase transitions and thermal decomposition behavior, indicating its potential in material science research (Lv et al., 2012).

Healthcare Applications : Lutetium bis-octaalkyl-substituted phthalocyanine shows chemichromic behavior with potential healthcare applications, especially in kinetic optical absorption spectroscopy (Pal et al., 2012).

Insertion Electrochemistry : Lutetium bisphthalocyanine microparticles demonstrate specific electrochemical properties important in the study of ion transfer and electrochemistry (Komorsky-Lovrič et al., 2007).

Radioisotope Production : Lutetium is significant in the production of radiopharmaceutical isotopes, as explored in the MEDICIS project, which aims to provide novel radioisotopes for nuclear medical imaging and radionuclide therapy (Gadelshin et al., 2017).

Crystal Structure Analysis : Anhydrous Lutetium Perchlorates' crystalline and molecular structures have been investigated, providing insights into their chemical and physical properties (Pascal et al., 1998).

Therapeutic Applications in Nuclear Medicine : Lutetium-177, a radionuclide, has emerged as a widely used therapeutic agent in nuclear medicine, highlighting the importance of lutetium in medical applications (Pillai & Knapp, 2015).

Safety And Hazards

特性

IUPAC Name |

lutetium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Lu/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKRKRVQNBTMND-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

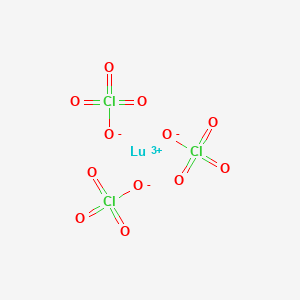

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3LuO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lutetium perchlorate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。